4-Chlorobutanamide
Description
Contextualization within Halogenated Amides Research
Halogenated amides are a significant class of compounds in organic chemistry, valued for their utility as versatile synthetic intermediates. mdpi.com The presence of a halogen atom and an amide group imparts a unique reactivity profile, allowing for a wide range of chemical transformations. Research in this area is extensive, covering the development of novel synthetic methodologies, the exploration of their reaction mechanisms, and their application in constructing complex molecular architectures.
While much literature focuses on α-haloamides, γ-haloamides like 4-chlorobutanamide are also of considerable interest. These compounds serve as precursors for synthesizing important heterocyclic structures such as pyrrolidines and piperidines through intramolecular cyclization reactions. mdpi.com The field is continually advancing, with current research focusing on the selective activation of otherwise stable amide bonds and the development of efficient, one-pot procedures to build molecular complexity from simple halogenated amide precursors. mdpi.com
Significance in Synthetic Organic Chemistry
The primary significance of this compound in synthetic organic chemistry lies in its role as a versatile intermediate for producing more complex molecules, including pharmaceuticals and agrochemicals. ontosight.aichemimpex.com Its bifunctional nature—an electrophilic carbon atom susceptible to nucleophilic substitution at the chlorine-bearing position and a stable amide moiety—is key to its utility. ontosight.ai
A prominent example of its application is in the synthesis of the antiepileptic drug Levetiracetam (B1674943). A crucial step in this process involves the formation of (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide, an advanced intermediate that is subsequently cyclized to form the final drug product. prepchem.comgoogle.com This intermediate is typically prepared by reacting (S)-2-amino-butanamide hydrochloride with 4-chlorobutyryl chloride, a closely related derivative of this compound. prepchem.comgoogle.com
Furthermore, the this compound framework is extensively used in the synthesis of heterocyclic compounds. Halogenated butyramides are ideal substrates for intramolecular reactions to form five-membered nitrogen-containing rings. mdpi.com For instance, they can be converted into various substituted pyrrolidine (B122466) derivatives, which are common structural motifs in pharmacologically active compounds. mdpi.comresearchgate.net The reactivity of the terminal chlorine atom also allows this compound and its derivatives to act as linkers, connecting different molecular fragments. This is demonstrated in the synthesis of complex molecules like N-(benzothiazol-2-yl)-4-chlorobutanamide, where the 4-chlorobutanoyl moiety is first attached to one heterocycle and then undergoes nucleophilic substitution with another. mdpi.comresearchgate.net
Overview of Current Research Trajectories
Another active area of investigation is the regioselective synthesis of halogenated organic molecules. Advances in C–H bond functionalization and halogenation offer new, direct routes to these compounds, which can provide more efficient pathways to specific isomers that may be difficult to access through traditional methods. rsc.org The development of novel electrophilic halogenating reagents also promises to expand the toolkit for creating complex halogenated molecules under mild conditions. nih.gov
Finally, the amide functional group itself remains a subject of intense study. Researchers are exploring novel methods for amide bond formation and activation. mdpi.com The continued use of amide-containing linkers and spacers in medicinal chemistry to fine-tune the properties of drug candidates ensures a sustained interest in versatile building blocks like this compound. chemimpex.com
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | nih.gov |
| Synonyms | 4-Chlorobutyramide, Butanamide, 4-chloro- | ontosight.aicas.orgcymitquimica.com |
| CAS Number | 2455-04-1 | cas.org |
| Molecular Formula | C₄H₈ClNO | ontosight.aicas.org |
| Molecular Weight | 121.57 g/mol | cas.orgcymitquimica.com |
| Physical Form | Solid | |
| Melting Point | 255 °C | cas.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chlorobutanamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO/c5-3-1-2-4(6)7/h1-3H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOXIERJKILWCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179289 | |
| Record name | 4-Chlorobutyramide | |
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Molecular Weight |
121.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2455-04-1 | |
| Record name | 4-Chlorobutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2455-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Chlorobutyramide | |
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| Record name | 2455-04-1 | |
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| Record name | 4-Chlorobutyramide | |
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| Record name | 4-chlorobutyramide | |
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| Record name | 4-Chlorobutyramide | |
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Synthetic Methodologies and Chemical Reactions
Advanced Synthetic Routes for 4-Chlorobutanamide
Modern synthetic strategies allow for the efficient production of this compound and its derivatives, which are often used as intermediates in the synthesis of more complex molecules.
A prevalent method for synthesizing this compound derivatives involves the acylation of various amines or amino acid derivatives with 4-chlorobutanoyl chloride. mdpi.commdpi.comprepchem.com This approach is versatile, allowing for the introduction of the this compound moiety onto a wide range of molecular scaffolds.
The N-acylation of 2-aminobenzothiazole (B30445) with 4-chlorobutanoyl chloride presents a straightforward method for the synthesis of N-(benzothiazol-2-yl)-4-chlorobutanamide. mdpi.comresearchgate.net In a typical procedure, 2-aminobenzothiazole is reacted with 4-chlorobutanoyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a solvent like dichloromethane (B109758) (CH₂Cl₂). mdpi.com The reaction is generally conducted at room temperature for a duration of 8 hours. mdpi.com This process results in the formation of the desired N-(benzothiazol-2-yl)-4-chlorobutanamide, which can be purified by crystallization from cold water to yield a white solid with a high yield of 92%. mdpi.comresearchgate.net
Table 1: Synthesis of N-(benzothiazol-2-yl)-4-chlorobutanamide
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Temperature | Product Yield |
| 2-Aminobenzothiazole | 4-Chlorobutanoyl chloride | NaHCO₃ | CH₂Cl₂ | 8 hours | Room Temp. | 92% mdpi.comresearchgate.net |
The acylation of (S)-2-aminobutanoic acid and its derivatives, such as (S)-2-aminobutanamide hydrochloride, with 4-chlorobutanoyl chloride is a key step in the synthesis of certain chiral compounds. google.comgoogle.com For instance, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide can be prepared by reacting (S)-2-aminobutanamide hydrochloride with 4-chlorobutanoyl chloride. prepchem.com This reaction is typically carried out in a solvent like acetonitrile (B52724), with a base such as ground potassium carbonate, at a cooled temperature of 0°C. prepchem.com After the addition of the acyl chloride, the mixture is allowed to return to ambient temperature. prepchem.com The resulting product can be isolated and purified to obtain the desired (S)-N-[1-(aminocarbonyl)propy]-4-chlorobutanamide. prepchem.com This particular derivative is noted as a related compound in the synthesis of the antiepileptic drug Levetiracetam (B1674943).
Table 2: Synthesis of (S)-N-[1-(aminocarbonyl)propy]-4-chlorobutanamide
| Reactant 1 | Reactant 2 | Base | Solvent | Initial Temperature |
| (S)-2-Aminobutanamide hydrochloride | 4-Chlorobutanoyl chloride | Potassium carbonate | Acetonitrile | 0°C prepchem.com |
The reaction of 4-chlorobutanoyl chloride with o-phenylenediamine (B120857) is utilized to produce N-(2-aminophenyl)-4-chlorobutanamide. mdpi.com The synthesis involves dissolving o-phenylenediamine in a solvent like dichloromethane (CH₂Cl₂) and cooling the solution to 0°C under a nitrogen atmosphere. mdpi.com 4-chlorobutanoyl chloride is then added dropwise. mdpi.com After stirring for 3 hours at room temperature, the reaction is quenched with water and the product is extracted. mdpi.com Purification by flash chromatography yields the final product as a white solid. mdpi.com
Table 3: Synthesis of N-(2-aminophenyl)-4-chlorobutanamide
| Reactant 1 | Reactant 2 | Solvent | Initial Temperature | Reaction Time |
| o-Phenylenediamine | 4-Chlorobutanoyl chloride | CH₂Cl₂ | 0°C | 3 hours mdpi.com |
While less commonly detailed for the direct synthesis of the parent this compound, chlorination of butanamide derivatives using reagents like thionyl chloride or phosphorus pentachloride represents a potential synthetic route. smolecule.com This method would introduce a chlorine atom onto the butanamide backbone.
Direct amidation offers an alternative pathway for the synthesis of this compound and its derivatives. smolecule.com This can involve the reaction of 4-chlorobutyric acid with ammonia (B1221849) or an amine in the presence of a coupling agent. smolecule.com Another approach is the trimethylaluminum-mediated amidation, which has been used to synthesize N-benzyl-4-chlorobutanamide with a 70% yield. rsc.org
Acylation with (S)-2-Aminobutanoic Acid and its Derivatives
Hofmann Rearrangement Applications
The Hofmann rearrangement is a notable reaction for converting primary amides into primary amines with one less carbon atom. slideshare.netwikipedia.org This reaction proceeds by treating the amide with bromine and a strong base, which leads to the formation of an isocyanate intermediate. Subsequent hydrolysis of this intermediate yields the primary amine. mychemblog.com
While the Hofmann rearrangement is a general method for amides, its specific application to this compound would theoretically produce 3-chloropropan-1-amine. This transformation involves the degradation of the amide with the loss of the carbonyl carbon. The reaction is valued for its ability to create amines from carboxylic acid derivatives. slideshare.net The stereochemistry of the migrating group is retained if it is chiral. slideshare.net Variations of the reaction can utilize different reagents like sodium hypochlorite (B82951) or N-bromosuccinimide and can be used to trap the isocyanate intermediate with nucleophiles like alcohols to form carbamates. wikipedia.org
Industrial Synthesis Optimizations for High Purity and Yield
The industrial production of compounds like this compound often necessitates optimized conditions to achieve high purity and yield, which is crucial for applications such as pharmaceutical synthesis.
Continuous flow reactors offer significant advantages over traditional batch reactors for chemical synthesis. syrris.jp They provide enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yield and selectivity. syrris.jp The large surface-area-to-volume ratio in flow reactors facilitates better heat transfer, which is particularly beneficial for managing highly exothermic reactions. syrris.jpmt.com
For the synthesis of amides and related compounds, continuous flow systems can be assembled from readily available components like syringe pumps, reactor coils, and back pressure regulators. mit.edu This setup allows for precise control of stoichiometry and reaction time. syrris.jp The use of continuous flow technology can also reduce waste generation, contributing to greener manufacturing processes. Automated continuous flow systems integrated with in-line analytical tools like FTIR spectroscopy can enable real-time monitoring and optimization, further enhancing efficiency and scalability. mt.com
Achieving high purity on a large scale is a critical aspect of industrial synthesis. For compounds like this compound, advanced purification techniques are essential. Post-synthesis purification methods are vital for obtaining pharmaceutical-grade materials.
Commonly employed techniques include:
Recrystallization : This method is effective for achieving high purity, often exceeding 98.5%. A study involving a related compound, N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide, demonstrated purification via recrystallization from cold water. mdpi.comresearchgate.net
Chromatography : Techniques like column chromatography with silica (B1680970) gel are used to separate the desired product from impurities. High-performance liquid chromatography (HPLC) can also be employed for both purification and yield monitoring.
Solvent Extraction : This technique is useful for removing residual reagents and byproducts.
The choice of purification method depends on the specific properties of the compound and the impurities present. For scalable production, these methods need to be efficient and cost-effective.
Continuous Flow Reactor Applications
Reaction Mechanisms and Pathways of this compound
Nucleophilic Substitution Reactions of the Chlorine Atom
The chlorine atom in this compound is susceptible to nucleophilic substitution, a fundamental reaction type in organic chemistry where a nucleophile replaces a leaving group. ontosight.aiallen.in The carbon atom bonded to the chlorine is electrophilic due to the electronegativity of the chlorine atom, making it a target for electron-rich nucleophiles. libretexts.org These reactions can proceed through different mechanisms, primarily S(_N)1 or S(_N)2, depending on the substrate, nucleophile, and reaction conditions. allen.inlibretexts.org
A specific example of a nucleophilic substitution reaction involving this compound is its reaction with 5-chloro-2-aminobenzoxazole. In a documented synthesis, this reaction was carried out in acetonitrile (CH(_3)CN), a polar aprotic solvent, with potassium carbonate (K(_2)CO(_3)) serving as the base. mdpi.comresearchgate.net The reaction proceeded at room temperature for 8 hours. mdpi.comresearchgate.net In this process, the amino group of 5-chloro-2-aminobenzoxazole acts as the nucleophile, displacing the chlorine atom on the butanamide chain to form N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. mdpi.comresearchgate.net The resulting product was purified by recrystallization from cold water, yielding a yellow solid. mdpi.comresearchgate.net
This reaction is part of a two-step synthesis that ultimately produces a butanamide derivative linking 5-chloro-2-aminobenzoxazole and 2-aminobenzothiazole. mdpi.comresearchgate.net
Table of Reaction Parameters:
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 5-Chloro-2-aminobenzoxazole |
| Solvent | Acetonitrile (CH(_3)CN) |
| Base | Potassium Carbonate (K(_2)CO(_3)) |
| Temperature | Room Temperature |
| Reaction Time | 8 hours |
| Purification | Recrystallization from cold water |
| Product Yield | 83% |
Data derived from a study on the synthesis of a butanamide derivative. mdpi.comresearchgate.net
Oxidation Reactions
The oxidation of primary amides like this compound is not a common transformation but can be achieved under specific conditions. The amide functional group is generally resistant to oxidation. However, the amino group of a related compound, (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, can be oxidized to form the corresponding oxo derivatives. Reagents such as potassium permanganate (B83412) can be employed for such transformations. More broadly, the oxidation of amines to amides is a recognized synthetic route, often utilizing transition metal-based or non-metal-based oxidants, including molecular oxygen in the presence of catalysts. rsc.orgrsc.org
Reduction Reactions
The amide group of this compound can be reduced to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, which converts the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-). orgoreview.comlibretexts.org Less reactive reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally ineffective for the reduction of amides. The product of this reduction is 4-chlorobutan-1-amine. The reaction proceeds through the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the expulsion of the oxygen atom to form an iminium ion intermediate, which is then further reduced to the amine. libretexts.org
Other reagents capable of reducing amides to amines include lithium aminoborohydride (LAB) and 9-Borabicyclo[3.3.1]nonane (9-BBN). orgoreview.com
Table 1: Reagents for Amide Reduction
| Reagent | Abbreviation | Notes |
| Lithium Aluminum Hydride | LiAlH₄ | A strong reducing agent, commonly used for amide reduction. libretexts.org |
| Sodium Borohydride | NaBH₄ | Generally not reactive enough to reduce amides. |
| Lithium Aminoborohydride | LAB | Reactivity is comparable to LiAlH₄ but offers advantages in stability. orgoreview.com |
| 9-Borabicyclo[3.3.1]nonane | 9-BBN | A mild reducing agent. orgoreview.com |
| Zirconocene Chloride Hydride | Schwartz's Reagent | Can be used for the reduction of tertiary amides to aldehydes. organic-chemistry.org |
Acylation Reactions of the Amide Group
The N-acylation of primary amides like this compound can be challenging but provides a route to acyclic imides. rsc.org One general method involves the reaction of the amide with an acid anhydride (B1165640) at elevated temperatures, catalyzed by sulfuric acid. rsc.org Another approach involves the direct oxidative N-acylation with aldehydes in the presence of an azolium salt and an oxidant. organic-chemistry.org Acylation can also be achieved using acyl chlorides. For instance, the reaction of 2-aminobenzothiazole with 4-chlorobutanoyl chloride in the presence of a base like sodium bicarbonate yields N-(benzothiazol-2-yl)-4-chlorobutanamide. mdpi.com Iodine has also been shown to promote the N-acylation of amines and amides with acyl chlorides under mild, solvent-free conditions. tandfonline.com
Hydrolysis Mechanisms
Amides can be hydrolyzed to their parent carboxylic acid and ammonia or an amine under either acidic or basic conditions, typically requiring heat. libretexts.orgdalalinstitute.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and heat, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of ammonia (as an ammonium (B1175870) ion) lead to the formation of 4-chlorobutanoic acid.
Base-Promoted Hydrolysis: Under basic conditions (e.g., NaOH and heat), a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org The elimination of the amide anion (⁻NH₂) is difficult as it is a very strong base and thus a poor leaving group. chemistrysteps.com However, the reaction can be driven forward by using a large excess of base and high temperatures. chemistrysteps.com The final products are the carboxylate salt (sodium 4-chlorobutanoate) and ammonia. libretexts.org
Hofmann Bromamide Reaction
The Hofmann rearrangement (also known as the Hofmann degradation) is a method to convert a primary amide into a primary amine with one fewer carbon atom. mychemblog.comwikipedia.org This reaction is carried out by treating the amide with bromine or chlorine in an aqueous solution of a strong base like sodium hydroxide. mychemblog.comwikipedia.org
The mechanism involves the following key steps:
Deprotonation of the amide by the base. name-reaction.com
Reaction of the resulting anion with bromine to form an N-bromoamide. wikipedia.org
A second deprotonation by the base forms a bromoamide anion. wikipedia.org
This anion rearranges, with the alkyl group migrating from the carbonyl carbon to the nitrogen and the simultaneous loss of the bromide ion, forming an isocyanate intermediate. wikipedia.orgname-reaction.comjove.com
The isocyanate is then hydrolyzed by water to a carbamic acid, which spontaneously decarboxylates (loses CO₂) to yield the primary amine. wikipedia.orgjove.com
Applying the Hofmann rearrangement to this compound would be expected to produce 3-chloropropan-1-amine.
Intramolecular Cyclization Reactions
Due to the presence of a chlorine atom at the γ-position relative to the amide nitrogen, this compound can undergo intramolecular cyclization. This reaction is typically induced by a base. The base abstracts a proton from the amide nitrogen, creating a nucleophilic anion. This anion then attacks the carbon atom bearing the chlorine, displacing the chloride ion via an intramolecular nucleophilic substitution reaction. This process results in the formation of a five-membered ring, yielding 2-pyrrolidinone. This cyclization is a key reaction in the synthesis of this important lactam.
Derivatization Strategies and Novel Compound Generation
This compound serves as a versatile building block for the synthesis of a variety of more complex molecules. The chlorine atom is a good leaving group and can be displaced by various nucleophiles in substitution reactions. ontosight.ailibretexts.org This allows for the introduction of different functional groups at the 4-position.
For example, it can be used in the synthesis of N-substituted derivatives. In one study, N-(benzothiazol-2-yl)-4-chlorobutanamide was synthesized and subsequently reacted with 2-amino-5-chlorobenzoxazole to form a more complex molecule. mdpi.com Similarly, it has been used to prepare N,N'-trans-cyclohexane-1,4-diylbis(this compound). mdpi.com These reactions highlight its utility in building larger molecular architectures through nucleophilic substitution at the chlorinated carbon.
Furthermore, the amide group itself can be a site for derivatization, such as the acylation reactions discussed previously, leading to the formation of imides. rsc.org The combination of reactivity at both the alkyl chloride and amide functionalities makes this compound a valuable precursor for generating novel compounds with potential applications in various fields of chemistry. ontosight.ai
Catalysis in this compound Synthesis and Reactions
Catalysis plays a pivotal role in the synthesis and subsequent transformations of this compound, influencing reaction rates, yields, and selectivity. The following sections delve into the specific roles of solvents and bases, catalyst-free approaches, and the application of transition-metal catalysis in reactions involving this halogenated amide.
In the synthesis and reactions of this compound, solvents and bases are not merely passive components but active participants that can dictate the reaction pathway and efficiency. Their primary role is often to facilitate the intramolecular cyclization of this compound and its derivatives to form lactams, such as 2-pyrrolidinone.
Bases like sodium bicarbonate (NaHCO3) and potassium carbonate (K2CO3) are crucial for promoting these cyclization reactions. researchgate.netquickcompany.in They function by deprotonating the amide nitrogen, which significantly increases its nucleophilicity. This enhanced nucleophile can then readily attack the electrophilic carbon atom bearing the chlorine, leading to an intramolecular nucleophilic substitution that closes the ring and expels a chloride ion. For instance, in the synthesis of N-substituted this compound derivatives, K2CO3 is used to facilitate the subsequent cyclization step. quickcompany.in Similarly, NaHCO3 has been employed as the base in the N-acylation of 2-aminobenzothiazole with 4-chlorobutanoyl chloride to produce the intermediate N-(benzothiazol-2-yl)-4-chlorobutanamide. researchgate.net
The choice of solvent is also critical and can influence reaction outcomes. msu.edu In a process for preparing levetiracetam, the cyclization of (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide is carried out in an inert solvent like acetonitrile or methyl tert-butyl ether in the presence of a strong base. google.com Another method involves using tetrahydrofuran (B95107) (THF) as the solvent for the cyclization of this compound with potassium tert-butoxide. googleapis.com The solvent's polarity and ability to solvate the ions formed during the reaction can affect the reaction rate.
The table below summarizes the conditions for the base-mediated synthesis of this compound derivatives and their subsequent cyclization.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Ref |
| 2-aminobenzothiazole | 4-chlorobutanoyl chloride | NaHCO3 | CH2Cl2 | N-(benzothiazol-2-yl)-4-chlorobutanamide | researchgate.net |
| (S)-2-Aminobutyramide hydrochloride | 4-chlorobutyryl chloride | K2CO3 | Acetonitrile | N-[(1S)-1-carbamoylpropyl]-4-chlorobutanamide | quickcompany.in |
| This compound | - | Potassium tert-butoxide | THF | 2-pyrrolidinone | googleapis.com |
While catalysts are often employed to enhance reaction rates, certain transformations involving this compound can proceed efficiently without the need for a specific catalyst. These catalyst-free methods offer advantages in terms of cost, simplicity, and reduced potential for product contamination with metal residues.
A significant example of a catalyst-free reaction is the intramolecular cyclization of this compound derivatives. This reaction can be induced thermally or by using a strong base in stoichiometric amounts, where the base is a reagent rather than a catalyst. google.com For instance, the synthesis of levetiracetam from (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide can be performed in the absence of a phase-transfer catalyst, relying on a strong base to drive the cyclization. google.com
Another approach involves a solvent-free grinding method for the intramolecular cyclization, which is both environmentally friendly and simplifies the operational procedure. google.com In this method, the intermediate, formed from the acylation of α-aminobutyramide hydrochloride with 4-chlorobutyryl chloride in water, is ground with a base and an inorganic carrier to induce cyclization without any organic solvent or catalyst. google.com
The ammonolysis of γ-butyrolactone to produce 2-pyrrolidone, a related lactam, can also be carried out in the liquid phase at high temperatures and pressures without a catalyst. chemicalbook.com Although not a direct reaction of this compound, it demonstrates the principle of forming a five-membered lactam ring without catalytic assistance.
The table below highlights different catalyst-free approaches involving this compound and related compounds.
| Substrate | Conditions | Product | Key Feature | Ref |
| (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide | Strong base, inert solvent (e.g., acetonitrile) | Levetiracetam | Absence of a phase-transfer catalyst | google.com |
| Acylation intermediate | Grinding with base and inorganic carrier | Levetiracetam | Solvent-free cyclization | google.com |
| γ-Butyrolactone and ammonia | 250–290 °C, 8.0–16.0 MPa | 2-pyrrolidone | Catalyst-free ammonolysis | chemicalbook.com |
Transition-metal catalysis provides a powerful toolkit for a wide range of transformations involving halogenated amides like this compound. mdpi.comrsc.org These catalysts, often based on palladium, copper, or rhodium, can enable the formation of carbon-carbon and carbon-heteroatom bonds under conditions where uncatalyzed reactions are inefficient. thermofisher.comsioc-journal.cn
Copper-Catalyzed Reactions: Copper catalysts are versatile for amidation reactions. d-nb.infonih.gov They can be used in the coupling of α-haloamides with various nucleophiles. nih.govresearchgate.netresearchgate.net For instance, copper catalysts facilitate the enantioconvergent alkylation of oxygen and nitrogen nucleophiles with racemic α-haloamides. nih.gov While direct examples with this compound are less common in this specific context, the reactivity principle extends to other haloamides. A radical strategy merging boryl radical-mediated halogen-atom transfer with copper catalysis has been developed for the alkylation of amides with alkyl halides, avoiding the need for strong bases. thieme-connect.com
Palladium-Catalyzed Reactions: Palladium catalysis is extensively used for C-N bond formation, known as the Buchwald-Hartwig amination, which has been extended to amide substrates. syr.edunih.gov This methodology can be applied to the intramolecular cyclization of haloamides to form lactams. nih.gov Palladium catalysts, in combination with various phosphine (B1218219) ligands, are effective for these transformations. syr.edu Palladium has also been used to catalyze the halogenation of amides at specific positions, showcasing its utility in modifying amide structures. researchgate.netacs.org
Rhodium-Catalyzed Reactions: Rhodium catalysts are also employed in C-H activation and functionalization reactions involving amides. rsc.orgsnnu.edu.cnnih.gov These catalysts can direct the halogenation or arylation of amides at specific positions. researchgate.netresearchgate.net For example, rhodium complexes can catalyze the ortho-halogenation of aromatic amides using N-halosuccinimides as the halogen source. researchgate.net
The table below provides an overview of transition-metal-catalyzed reactions relevant to halogenated amides.
| Catalyst Type | Reaction Type | Substrate Class | Description | Ref |
| Copper | N-Alkylation | Racemic α-haloamides, Oxygen/Nitrogen nucleophiles | Enantioconvergent substitution reactions providing enantioenriched α-oxygenated or α-amino amides. | nih.gov |
| Copper | Amide Alkylation | Amides, Alkyl halides | A radical-based approach using amine-boranes for alkyl halide activation. | thieme-connect.com |
| Palladium | Intramolecular Amination | Amides | Used for the synthesis of lactams, sometimes in combination with co-oxidants like CuCl2. | nih.gov |
| Palladium | C-H Halogenation | Aryl Weinreb amides, Anilides | Ortho-selective halogenation using N-halosuccinimides as the halogen source. | researchgate.netacs.org |
| Rhodium | C-H Halogenation | 2-Arylbenzo[d]thiazoles | Ortho-selective halogenation using N-halosuccinimides. | researchgate.net |
| Rhodium | C-H Functionalization | Amides | Directed arylation, alkenylation, and halogenation of C-H bonds. | snnu.edu.cn |
Spectroscopic and Computational Characterization In Depth
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.
In the ¹H NMR spectrum of 4-Chlorobutanamide, the protons on each of the three methylene (B1212753) (-CH₂-) groups in the butyl chain are chemically distinct, giving rise to separate signals. The amide (-NH₂) protons also produce a signal.
The methylene protons adjacent to the chlorine atom (Cl-CH₂-) are deshielded by the electronegative chlorine and are expected to appear furthest downfield. The methylene group adjacent to the carbonyl group (-CH₂-C=O) is also shifted downfield. The central methylene group (-CH₂-CH₂-CH₂-) typically appears at the most upfield position of the three.
Analysis of related compounds shows characteristic signals for the three methylene groups. nih.govmdpi.com The protons on the carbon adjacent to the chlorine atom typically appear as a triplet around 3.72 ppm. mdpi.com The protons on the carbon adjacent to the amide group appear as a triplet around 2.55-2.56 ppm. mdpi.com The central methylene group protons appear as a multiplet, resulting from coupling to the two adjacent methylene groups, around 2.00-2.10 ppm. mdpi.com One study noted signals for the three CH₂ groups at 3.69 ppm (triplet), 2.65 ppm (multiplet), and 2.05 ppm (triplet). nih.gov The amide protons (NH₂) can appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₂- (Position 3) | 2.00 - 2.10 | Multiplet (m) |
| -CH₂-C=O (Position 2) | 2.55 - 2.56 | Triplet (t) |
| Cl-CH₂- (Position 4) | 3.69 - 3.72 | Triplet (t) |
| -NH₂ | Variable | Singlet (s) |
Note: Data is inferred from spectra of closely related N-substituted this compound derivatives. nih.govmdpi.com
The ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four carbon atoms in the molecule. The chemical shift of each carbon is influenced by its local electronic environment.
The most downfield signal belongs to the carbonyl carbon (C=O) of the amide group, due to its sp² hybridization and the deshielding effect of the double bond to oxygen. uhasselt.be This signal is consistently reported in the range of 170-172 ppm for this compound and its derivatives. nih.govmdpi.com The carbon atom bonded to the chlorine (C-Cl) is also significantly deshielded, appearing around 44-45 ppm. nih.govmdpi.com The remaining two methylene carbons appear at higher field strengths.
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Position 1) | 170.8 - 171.4 |
| -CH₂- (Position 3) | ~27.7 |
| -CH₂-C=O (Position 2) | ~33.4 |
| C-Cl (Position 4) | ~44.1 |
Note: Data is inferred from spectra of closely related N-substituted this compound derivatives. nih.govmdpi.com
Two-dimensional (2D) NMR techniques are used to further elucidate the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically on adjacent carbon atoms. nist.gov For this compound, a COSY spectrum would show cross-peaks connecting the proton signals of C2-H with C3-H, and C3-H with C4-H, confirming the connectivity of the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov This allows for unambiguous assignment of which protons are bonded to which carbons. For this compound, it would show correlations between the proton signal at ~3.72 ppm and the carbon signal at ~44.1 ppm (C4), the proton signal at ~2.05 ppm and the carbon signal at ~27.7 ppm (C3), and the proton signal at ~2.56 ppm and the carbon signal at ~33.4 ppm (C2).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. nist.govnih.gov HMBC is crucial for piecing together molecular fragments. In this compound, one would expect to see correlations from the C2 protons to the carbonyl carbon (C1) and the C4 carbon. Likewise, the C4 protons would show correlations to the C2 and C3 carbons, further confirming the carbon skeleton.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces molecular vibrations such as stretching and bending. nist.gov The absorption frequencies are characteristic of specific types of chemical bonds and functional groups. The IR spectrum of this compound would exhibit key absorption bands that confirm the presence of its primary amide and alkyl chloride functionalities.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3350 - 3180 | N-H Symmetric & Asymmetric Stretch | Primary Amide (-NH₂) |
| 2960 - 2850 | C-H Aliphatic Stretch | Alkyl (-CH₂-) |
| ~1650 | C=O Stretch (Amide I) | Amide |
| ~1620 | N-H Bend (Amide II) | Primary Amide (-NH₂) |
| ~750 | C-Cl Stretch | Alkyl Chloride |
Note: Values are typical for the listed functional groups and are predicted. nist.gov
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. nih.gov It provides the exact molecular weight and valuable structural information from the fragmentation pattern of the molecule. uni.lu
The molecular formula of this compound is C₄H₈ClNO. Its monoisotopic mass is approximately 121.03 Da. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak with about one-third the intensity.
Fragmentation of the molecular ion provides clues to the structure. Common fragmentation pathways for this compound would include:
Alpha-Cleavage: Breakage of the bond between C2 and C3, which can lead to the formation of a resonance-stabilized acylium ion or other fragments.
Loss of Chlorine: Cleavage of the C-Cl bond, resulting in a fragment ion at m/z [M-Cl]⁺.
McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the C2-C3 bond. This would result in the loss of a neutral propene molecule and the detection of a fragment ion corresponding to chloroacetamide.
13C NMR Data Analysis (e.g., carbonyl group signals)
X-ray Single Crystal Diffraction Studies for Solid-State Structures
While a dedicated single-crystal X-ray structure for the parent this compound is not extensively detailed in available literature, studies on its derivatives provide significant insight into the compound's solid-state conformation. For instance, the crystal structure of N,N′-(1,4-Phenylene)bis-(this compound) reveals that the molecule lies on a crystallographic inversion center. idsi.md In this structure, each this compound group adopts an anti-staggered conformation. idsi.mdresearchgate.net This conformation is generally the most stable arrangement for a linear alkyl chain, as it minimizes steric hindrance between adjacent groups. In the crystal lattice of this derivative, molecules are linked by N-H⋯O hydrogen bonds, forming infinite ribbons. idsi.md
In another derivative, N-(5-bromo-4-(p-tolyl)thiazol-2-yl)-4-chlorobutanamide, the conformation is influenced by other molecular interactions. researchgate.netiucr.org The dihedral angle between the thiazole (B1198619) and benzene (B151609) rings in similar compounds typically ranges from 36° to 61°, but in this specific molecule, the angle is much smaller, at approximately 8.8°. iucr.orgiucr.org This deviation is attributed to the formation of an intramolecular C—H⋯Br hydrogen bond, which constrains the rotation of the this compound moiety. iucr.orgiucr.org These examples demonstrate how the intrinsic conformational preferences of the this compound group can be influenced by intermolecular and intramolecular forces within the crystal.
Table 1: Crystallographic Data for a this compound Derivative (Data based on the analysis of 5-chloro-7-azaindole-3-carbaldehyde, illustrating typical parameters obtained from X-ray diffraction)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 3.82810(12) |
| b (Å) | 12.7330(3) |
| c (Å) | 15.9167(5) |
| β (°) | 94.539(3) |
| Z | 4 |
| This table is illustrative of data obtained from single-crystal X-ray diffraction studies. mdpi.com |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (DFT, HOMO/LUMO Analysis)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. conicet.gov.ardergipark.org.tr DFT methods calculate the electron density of a molecule to determine its properties, offering a balance between accuracy and computational cost. mdpi.comconicet.gov.ar A key output of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). conicet.gov.ar
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the lowest energy orbital without electrons and relates to the ability to accept electrons. conicet.gov.ardergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. physchemres.org A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. physchemres.org
For this compound, DFT calculations would optimize its molecular geometry and compute various electronic properties. These calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data if available. The HOMO-LUMO analysis would reveal the distribution of electron density and identify the most probable sites for electrophilic and nucleophilic attack. From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify reactivity. conicet.gov.arresearchgate.net
Table 2: Key Quantum Chemical Parameters Derived from DFT Calculations
| Parameter | Description |
| Ionization Potential (IP) | The energy required to remove an electron from a molecule (related to EHOMO). conicet.gov.ar |
| Electron Affinity (EA) | The energy released when an electron is added to a molecule (related to ELUMO). conicet.gov.ar |
| Electronegativity (χ) | The ability of a molecule to attract electrons. conicet.gov.ar |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution (related to the HOMO-LUMO gap). dergipark.org.tr |
| Chemical Softness (S) | The reciprocal of hardness, indicating higher reactivity. conicet.gov.ar |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. conicet.gov.ar |
Molecular Docking Studies and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. cmu.ac.th This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level by predicting ligand-protein interactions and binding affinities. windows.netnih.gov
Research on derivatives of this compound has demonstrated its potential as a scaffold for enzyme inhibitors. One study focused on N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide, a compound derived from this compound, and its interaction with the 3-TOP protein. mdpi.comresearchgate.net The 3-TOP protein is a human maltase-glucoamylase, a type of alpha-glucosidase enzyme that plays a role in carbohydrate digestion. mdpi.comresearchgate.net Inhibiting this enzyme is a therapeutic strategy for managing type II diabetes mellitus. researchgate.netmdpi.com
Using the AutoDock Vina program, docking simulations predicted that the butanamide derivative binds effectively within the active site of the 3-TOP protein. mdpi.comresearchgate.net The study reported a strong binding affinity, with a docking score of -8.4 kcal/mol, suggesting a stable ligand-protein complex. mdpi.comresearchgate.net This computational analysis supports the hypothesis that compounds containing the this compound moiety could act as inhibitors of the alpha-glucosidase enzyme. mdpi.comresearchgate.net
The stability of a ligand-protein complex is determined by the sum of various intermolecular interactions. nih.gov Molecular docking analyses provide detailed insights into these specific interactions, such as hydrogen bonds, and hydrophobic interactions like pi-pi and pi-alkyl stacking. nih.govjchr.org
For the complex between the N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide derivative and the 3-TOP protein, the docking results revealed several key interactions that contribute to its high binding affinity. mdpi.com The benzothiazole (B30560) portion of the molecule was found to be particularly active in forming connections with the protein's amino acid residues. mdpi.com
Table 3: Predicted Interactions between a this compound Derivative and 3-TOP Protein
| Interacting Ligand Moiety | Interaction Type | Interacting Protein Residue |
| Benzothiazole Ring | Pi-Alkyl | Proline 1159 |
| Thiazole Fragment | Pi-Alkyl | Proline 1159 |
| Sulfur (in Thiazole) | Hydrogen Bond | Lysine 1460 |
| Amide Nitrogen | Hydrogen Bond | Aspartate 1157 |
| Benzoxazole Ring | Pi-Pi Interaction | Tyrosine 1251 |
| Chlorine Atom | Pi-Alkyl | Tryptophan 1418 |
| Chlorine Atom | Pi-Alkyl | Tryptophan 1523 |
| Data derived from docking studies on N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. mdpi.com |
These interactions, including hydrogen bonds, pi-alkyl, and pi-pi stacking, collectively stabilize the binding of the ligand in the active site of the alpha-glucosidase enzyme, highlighting the structural contributions of the butanamide derivative to its potential inhibitory activity. mdpi.com
Ligand-Protein Interaction Analysis (e.g., 3-TOP protein, alpha-glucosidase enzyme)
Conformational Analysis and Stereochemistry
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like this compound, numerous conformations are possible due to rotation around the C-C single bonds of the butyl chain. libretexts.org The different arrangements, known as conformers, can have different energy levels and stabilities. libretexts.org
The most stable conformations are typically "staggered" arrangements, where substituents on adjacent carbons are as far apart as possible to minimize steric strain. libretexts.org The least stable are "eclipsed" conformations, where substituents are aligned. libretexts.org For the C2-C3 bond in the butanamide chain, the most stable staggered conformation is the anti conformation, where the largest groups (the chloromethyl group and the amidoethyl group) are 180° apart. libretexts.org The other staggered conformation, known as gauche, has these groups at a 60° angle and is slightly less stable due to steric strain. libretexts.org
Solid-state studies of related compounds confirm that the this compound moiety preferentially adopts an anti-staggered conformation in the crystal lattice, as this is the lowest energy state. idsi.md However, in solution, the molecule is dynamic, and all possible conformations exist in equilibrium, though the anti conformer is likely the most populated.
In terms of stereochemistry, this compound is an achiral molecule. nih.gov It does not possess a stereocenter (a carbon atom attached to four different groups) and therefore does not have enantiomers (non-superimposable mirror images). nih.gov Its lack of optical activity simplifies its chemical analysis and behavior. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations, a computational method for analyzing the physical movements of atoms and molecules, have not been extensively reported for this compound as a standalone molecule. However, its structural motif is a recurring feature in larger molecules that have been subjected to computational analysis, particularly in the context of drug design and material science.
In studies where this compound is used as a reactant to synthesize more complex derivatives, the resulting products have undergone computational evaluations like molecular docking. For instance, this compound is a key intermediate in the synthesis of N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. mdpi.comresearchgate.netresearchgate.net This derivative was subsequently analyzed through molecular docking to explore its potential as an antidiabetic agent by studying its interaction with the 3-TOP protein. mdpi.com Similarly, this compound is used to produce N-(2-aminophenyl)-4-chlorobutanamide, a precursor for ligands targeting the σ1 receptor, where molecular dynamics simulations were performed on the final, more complex ligands. unict.it
While specific force field parameters for this compound are not detailed in dedicated studies, a patent for stitched polypeptides lists this compound among a group of compounds for which energies were evaluated using the OPLS2005 force field. google.com This suggests the availability of parameters for this compound within standard force field libraries used in molecular modeling.
An experimental and theoretical study on the structures of N,N'-(o-/m-/p-phenylene) bis(this compound) has been noted, indicating that computational methods are being applied to understand the conformational and electronic properties of molecules containing the this compound backbone. unibuc.ro
Table 1: Mention of this compound in Computational Studies
| Study Context | Computational Method | Software/Force Field Mentioned |
|---|---|---|
| Synthesis of N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide | Molecular Docking | AutoDock Vina |
| Synthesis of σ1 Receptor Ligands | Molecular Dynamics (on final products) | YASARA |
| Energy Evaluation of various compounds | Not specified | OPLS2005 |
Quantitative Structure-Activity Relationship (QSAR) and CoMFA/CoMSIA Studies
Direct and comprehensive Quantitative Structure-Activity Relationship (QSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) studies focusing exclusively on this compound are not prevalent in the scientific literature. Such studies are typically conducted on a series of related compounds to correlate their structural features with biological activity. However, some predictive data for this compound based on existing QSAR models are available.
One source provides QSAR model predictions regarding the toxicological profile of this compound. cmdm.tw These predictions are valuable for assessing the potential hazards of the compound.
Table 2: QSAR-Based Predictions for this compound
| Predicted Endpoint | QSAR Model | Prediction |
|---|---|---|
| Genotoxic Carcinogenicity | Not specified | Negative |
| Nongenotoxic Carcinogenicity | Not specified | Positive |
| S. typhimurium TA100 Mutagenicity | Support Vector Machine Polynomial kernel | Negative |
| Carcinogenicity | Support Vector Machine Polynomial kernel | Negative |
| Toxicity | Not specified | High/Moderate |
| Mutagenicity | Not specified | High/Moderate |
Data sourced from a QSAR model analysis. cmdm.tw
In broader studies, this compound has been used as a building block for more complex molecules that were then subjected to 3D-QSAR analyses like CoMFA and CoMSIA. For example, in the development of novel aromatic urea (B33335) and amide analogues with antiproliferative activity, CoMFA and CoMSIA studies were performed on the final products, which were synthesized using precursors derived from compounds including N-(4-tert-Butylbenzyl)-4-chlorobutanamide. collectionscanada.gc.ca These studies confirmed the importance of different structural moieties for the observed biological activity. collectionscanada.gc.ca However, the specific contributions of the this compound fragment to the QSAR models were not detailed for the parent compound itself.
Applications and Biological Relevance
Applications in Agrochemical Development
Beyond pharmaceuticals, 4-chlorobutanamide and its derivatives have found applications in the agrochemical industry. These compounds can serve as intermediates in the synthesis of active ingredients for products designed to protect crops. chemimpex.com Specifically, 4-Chloro-N,N-dimethylbutanamide, a derivative, is utilized in the formulation of agrochemicals to improve the effectiveness of pesticides and herbicides, which can contribute to enhanced crop yields. chemimpex.com The presence of this compound and related structures in catalogues of agrochemical standards underscores their role in this sector. lookchem.compharmaffiliates.compharmaffiliates.com
Utilization in Advanced Chemical Research
This compound is a valuable reagent in advanced chemical research due to its bifunctional nature, which allows for sequential or selective reactions. It serves as a versatile building block for the synthesis of more complex molecules. chemimpex.com
Its utility has been demonstrated in the construction of various heterocyclic systems and complex organic molecules. For example, it has been used as a key reactant in the synthesis of:
Novel butanamide derivatives by reacting its precursor, 4-chlorobutanoyl chloride, with aminobenzothiazole. mdpi.comresearchgate.net
Pyrimidopyrimidoazepine derivatives for pharmacological screening. ekb.eg
Opioid analgesic ligands where it serves as a linker. unict.it
Researchers value this compound as an intermediate because its reactivity can facilitate streamlined synthetic processes, potentially leading to higher yields and shorter reaction times. chemimpex.com Furthermore, its derivatives are being explored in material science for the development of advanced polymers with enhanced properties. chemimpex.com Its availability as a research chemical from various suppliers confirms its widespread use as a fundamental tool in organic synthesis. bldpharm.com
Reagent in Organic Synthesis for Reaction Mechanism Studies
The structure of this compound makes it an ideal substrate for studying intramolecular reactions. The compound can undergo intramolecular cyclization, where the amide nitrogen acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine. This process results in the formation of a five-membered ring structure, 2-pyrrolidinone.
This type of reaction is a classic example of an intramolecular nucleophilic substitution. Studies of this transformation provide insight into the kinetics and mechanisms of cyclization reactions, including the influence of reaction conditions such as base concentration and solvent polarity on the reaction rate and yield. A related compound, N-Benzyl-4-chlorobutanamide, is synthesized by reacting benzylamine (B48309) with 4-chlorobutyryl chloride and is used to study the formation of γ-lactam rings. koreascience.kr Furthermore, the closely related 3-chloropropionamide (B146405) is used as an alkylating agent in the synthesis of other molecules, highlighting the reactivity of the chloro-amide structure. Such studies are fundamental to understanding how molecular architecture dictates chemical reactivity. A Chinese patent describes a method for producing the pharmaceutical levetiracetam (B1674943) where an intermediate is formed via acylation with 4-chlorobutyryl chloride, followed by an intramolecular cyclization, demonstrating a practical application of this reaction mechanism. google.com
Table 2: Representative Reaction - Intramolecular Cyclization
| Reactant | Key Reagents/Conditions | Product | Mechanistic Insight |
| N-Substituted this compound | Base (e.g., K₂CO₃, NaH) | N-Substituted 2-pyrrolidinone | Intramolecular Nucleophilic Substitution |
| α-aminobutyramide hydrochloride and 4-chlorobutyryl chloride | Aqueous solution, then alkali | Levetiracetam | Acylation followed by intramolecular cyclization |
Precursor for Azamacrocycles
This compound derivatives are crucial building blocks in the synthesis of azamacrocycles, which are large ring structures containing nitrogen atoms. These macrocycles are of significant interest in supramolecular chemistry and for their ability to form complexes with metal ions.
A key strategy involves creating larger molecules equipped with "arms" containing the this compound structure. For instance, N,N′-(1,4-Phenylene)bis(this compound) is a precursor synthesized for this purpose. iucr.orgnih.gov This molecule is prepared by reacting p-phenylenediamine (B122844) with 4-chlorobutyryl chloride in a basic solution. nih.gov The resulting compound has two reactive chloroamide arms extending from a central phenyl ring. iucr.orgnih.gov These arms can then participate in subsequent cyclization reactions with other nucleophiles to form large, complex azamacrocycles. iucr.org The synthesis and characterization of these precursors are vital steps, with techniques like NMR spectroscopy being used to confirm their structure. nih.gov The general approach of using bis(chloroamides) for creating azamacrocycles is sometimes referred to as a "crablike cyclization." acs.org
Table 3: Synthesis and Spectroscopic Data for an Azamacrocycle Precursor
| Precursor Compound | Synthesis Reactants | Key ¹H NMR Signals (ppm, DMSO-d₆) | Key ¹³C NMR Signals (ppm, DMSO-d₆) | Source |
| N,N′-(1,4-Phenylene)bis(this compound) | p-Phenylenediamine, 4-Chlorobutyryl Chloride, NaOH solution | 9.876 (NH), 7.492 (Ar-H), 3.675–3.708 (CH₂-Cl), 2.433–2.469 (CH₂-CO) | 169.72 (C=O), 134.46 (Ar-C), 119.37 (Ar-C), 44.97 (CH₂-Cl), 33.19 (CH₂-CO) | nih.gov |
Synthesis of Polyheteroconjugated and Dinuclear Systems
The reactivity of the this compound moiety is also harnessed to build complex polyheteroconjugated and dinuclear systems. In this context, the 4-chlorobutanoyl group acts as a linker to connect different heterocyclic rings or to introduce a reactive site for coordination with metal ions.
Research has shown the synthesis of N-(5,5-Dimethyl-3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-chlorobutanamide. ysu.amysu.am This molecule, which incorporates the this compound structure, is then used as a ligand to create complexes with various metal ions, including Cu(II), Zn(II), Ba(II), and Co(II). ysu.amysu.am These resulting structures are examples of dinuclear systems, where two metal centers are held within a single molecular entity. Similarly, 4-chlorobutanoyl chloride (a direct synthetic precursor to this compound) is used to link 2-aminobenzothiazole (B30445) and 5-chloro-2-aminobenzoxazole, forming a complex butanamide derivative that serves as a ligand. mdpi.com These studies, along with others on the synthesis of polyheteroconjugated and dinuclear systems from N-substituted carboxamides, underscore the utility of the this compound framework in constructing advanced molecular architectures with potential applications in catalysis and materials science. ysu.amysu.am
Table 4: Examples of Complex Systems Synthesized Using this compound Derivatives
| Derivative/Precursor | Resulting System Type | Metals Used (if applicable) | Source |
| N-(...thieno[2,3-c]pyran-2-yl)-4-chlorobutanamide | Dinuclear Metal Complexes | Cu(II), Zn(II), Ba(II), Co(II) | ysu.amysu.am |
| N-(benzothiazol-2-yl)-4-chlorobutanamide | Polyheteroconjugated Ligand | N/A | mdpi.com |
Environmental Fate and Degradation Studies
Environmental Distribution and Transformation
The potential distribution and transformation of 4-Chlorobutanamide in the environment are governed by its physical and chemical properties and its uses. As a solid used in chemical manufacturing and research, any release is likely to be to wastewater or soil. angenechemical.comresearchgate.net Precautionary statements in safety documents advise against allowing the product to enter drains, indicating a concern for aquatic contamination. angenechemical.comaksci.com
Degradation Pathways and Mechanisms
The degradation of this compound is anticipated to proceed through both biological and chemical routes, primarily involving the cleavage of the amide bond and the carbon-chlorine bond. academicjournals.orgthieme-connect.de
While specific studies on the microbial degradation of this compound are scarce, the biotransformation of chlorinated organic compounds is a well-documented process. academicjournals.orgfrontiersin.org Microorganisms, including various genera of bacteria and fungi, have been shown to degrade persistent organic pollutants, sometimes using them as a source of carbon and energy. academicjournals.orgmdpi.com
The microbial breakdown of chlorinated compounds can occur under both aerobic and anaerobic conditions. academicjournals.org Key enzymatic reactions often involve:
Dehalogenation: The cleavage of the carbon-chlorine bond is a critical step, which can be catalyzed by dehalogenase enzymes. google.com
Hydrolysis: The amide group can be hydrolyzed by amidase enzymes to form the corresponding carboxylic acid (4-chlorobutanoic acid) and ammonia (B1221849).
Oxidation: Oxygenase enzymes can introduce hydroxyl groups into the molecule, which can facilitate further degradation. frontiersin.org
Bacterial genera such as Pseudomonas, Bacillus, Arthrobacter, and Sphingomonas are known to be capable of degrading chlorinated pesticides and other xenobiotics. academicjournals.org It is plausible that strains within these or other genera could metabolize this compound. The process of biodegradation is influenced by environmental factors and the presence of microbial communities adapted to such compounds. frontiersin.orgmdpi.com
Hydrolysis: The amide functional group in this compound is susceptible to chemical hydrolysis under both acidic and basic conditions, which would yield 4-chlorobutanoic acid and an ammonium (B1175870) salt (in acidic conditions) or ammonia (in basic conditions). github.io One early chemical strategy for amide cleavage specifically involved the use of 4-chlorobutanamides, where hydrolysis was initiated by treatment with silver(I) perchlorate (B79767) in aqueous acetone. thieme-connect.de This suggests the compound can be chemically transformed in aqueous environments, with the rate depending on pH and temperature.
Photodegradation: Photodegradation involves the breakdown of a chemical by light energy. While many organic pollutants are susceptible to photodegradation, specific studies on this compound are not available. researchgate.net The photodegradation of chlorinated aromatic compounds, such as 4-chlorophenoxyacetic acid, has been demonstrated, often using a photocatalyst like titanium dioxide (TiO2) and UV or visible light. nih.govmdpi.commdpi.com These processes rely on the generation of highly reactive species, such as hydroxyl radicals, that attack the organic molecule. mdpi.com Although this compound is an aliphatic, rather than aromatic, compound, the potential for similar photocatalytic degradation cannot be entirely ruled out, though its efficiency is unknown.
Without experimental degradation studies, the identity of metabolites can only be predicted based on established chemical and biological pathways.
From Hydrolysis: The primary and most direct degradation products from hydrolysis would be 4-chlorobutanoic acid and ammonia . github.io
From Biotransformation: Microbial degradation could lead to a series of intermediate metabolites. Drawing an analogy from the metabolism of other chlorinated compounds like 4-chlorophenoxyacetate, a plausible pathway could involve initial hydroxylation. nih.gov This could lead to compounds such as 4-hydroxybutanamide following dechlorination, or various hydroxylated chlorobutanamides. Complete mineralization by microorganisms would ultimately break the compound down into carbon dioxide, water, chloride ions, and ammonia/ammonium. nih.gov
A summary of potential degradation products is presented in the table below.
| Degradation Pathway | Potential Products/Metabolites | Reference |
|---|---|---|
| Chemical Hydrolysis | 4-Chlorobutanoic acid, Ammonia | thieme-connect.degithub.io |
| Biotransformation (Initial Steps) | 4-Chlorobutanoic acid, 4-Hydroxybutanamide | nih.gov |
| Complete Mineralization | Carbon Dioxide, Water, Chloride, Ammonium | nih.gov |
Chemical Degradation (e.g., Hydrolysis, Photodegradation)
Persistence in Environmental Compartments (Soil, Water, Air)
The persistence of a chemical in the environment refers to the length of time it remains before being broken down. As noted in multiple safety data sheets, there is no available data on the persistence and degradability of this compound. angenechemical.commatrixscientific.com
The presence of a carbon-chlorine bond often contributes to the environmental persistence of organic compounds, as it is generally more resistant to degradation than carbon-hydrogen bonds. However, its susceptibility to hydrolysis and potential for microbial degradation suggest it may not be indefinitely persistent. academicjournals.orgthieme-connect.de Its actual persistence in soil and water would be highly dependent on local conditions, such as pH, temperature, sunlight exposure, and the presence and activity of competent microbial populations. academicjournals.orgnih.gov
Bioaccumulation Potential
Bioaccumulation is the process by which a substance builds up in an organism at a rate faster than it can be removed. There is currently no available data on the bioaccumulative potential of this compound. angenechemical.commatrixscientific.com The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log Kow), a measure of a chemical's lipophilicity. This value is not reported in the available literature for this compound.
| Environmental Parameter | Status | Reference |
|---|---|---|
| Persistence and Degradability | No data available | angenechemical.commatrixscientific.comcymitquimica.com |
| Bioaccumulative Potential | No data available | angenechemical.commatrixscientific.com |
| Mobility in Soil | No data available | angenechemical.com |
Environmental Impact Assessment
A formal Environmental Impact Assessment (EIA) for this compound is not available in the reviewed literature. An EIA is a process used to evaluate the likely environmental impacts of a proposed project or development, taking into account inter-related socio-economic, cultural, and human-health impacts, both beneficial and adverse europa.eusetac.org. For a chemical substance like this compound, an environmental risk assessment, which is a key component of an EIA, would be necessary setac.orgroche.com.
The environmental risk assessment for a pharmaceutical substance or chemical generally involves several steps, including an assessment of its potential environmental exposure and its ecotoxicological effects europa.euroche.com. The Predicted Environmental Concentration (PEC) is compared with the Predicted No-Effect Concentration (PNEC) to determine the risk (PEC/PNEC ratio) roche.com.
Ecotoxicity: There is a significant lack of data on the ecotoxicity of this compound towards aquatic or terrestrial organisms aksci.comcleanchemlab.com. Safety Data Sheets often state that the product is not classified as environmentally hazardous, but also caution that large or frequent spills could have a harmful effect on the environment cymitquimica.com. Without ecotoxicity data, a PNEC cannot be determined.
Persistence and Bioaccumulation: As previously mentioned, there is no available data on the persistence, degradability, or bioaccumulative potential of this compound Current time information in Genesee County, US.cymitquimica.comaksci.com. Its potential to persist in the environment is unknown. Based on estimations for similar short-chain chlorinated compounds like 1- and 2-chlorobutane, the bioconcentration factor (BCF) is predicted to be low, suggesting a low potential for bioaccumulation in aquatic organisms epa.gov.
Given the absence of crucial data, a quantitative environmental impact assessment for this compound cannot be completed. The following table summarizes the data gaps for a comprehensive assessment.
Interactive Data Table: Environmental Data Availability for this compound
| Parameter | Data Availability | Remarks |
| Mobility in Soil | Not Available | Data unknown Current time information in Genesee County, US.aksci.com. |
| Persistence & Degradability | Not Available | No data available on biodegradation or abiotic degradation rates cymitquimica.comaksci.com. |
| Bioaccumulative Potential | Not Available | No bioaccumulation studies have been conducted cymitquimica.comaksci.com. |
| Ecotoxicity | Not Available | No data on toxicity to aquatic or terrestrial organisms aksci.comcleanchemlab.com. |
Analytical Methodologies for the Detection and Quantification of 4 Chlorobutanamide
The accurate detection and quantification of 4-chlorobutanamide, a compound often relevant in pharmaceutical analysis, rely on sophisticated analytical techniques. Chromatographic methods are central to its analysis, providing the necessary separation and sensitivity.
Future Directions and Emerging Research Areas
Development of Novel Derivatives with Enhanced Bioactivity
The core structure of 4-chlorobutanamide serves as a valuable scaffold for the synthesis of new chemical entities with potentially enhanced biological activity. Researchers are actively designing and synthesizing derivatives to target a range of diseases.
One promising area is in the development of new treatments for persistent pain. By modifying the this compound structure, scientists aim to create novel ligands that could lead to more effective analgesics with fewer side effects. unict.it This involves creating analogues and studying their structure-activity relationships to optimize their interaction with biological targets. unict.it For instance, research has focused on synthesizing derivatives that act on multiple targets, such as dual-target MOR/DOR agonists, which have shown promise in preclinical models for treating persistent pain. unict.it
Furthermore, this compound derivatives are being investigated for their potential as anticancer agents. Studies have shown that certain amino chalcone (B49325) derivatives, synthesized using this compound as a starting material, exhibit antiproliferative activity against various human cancer cell lines. researchgate.netmdpi.com Future work will likely focus on optimizing these derivatives to improve their potency and selectivity, potentially leading to the development of new cancer therapies. researchgate.netmdpi.com
The synthesis of novel inhibitors for enzymes essential to the survival of pathogens is another active area of research. For example, this compound has been used in the development of inhibitors for 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a key enzyme in the malaria parasite Plasmodium falciparum. core.ac.uk The insights gained from these studies are expected to guide the design of more potent antimalarial compounds. core.ac.uk
Table 1: Examples of Research on Novel this compound Derivatives
| Research Area | Target/Application | Example of Derivative/Study | Potential Outcome |
| Analgesics | Persistent Pain | Dual-target MOR/DOR agonists | More effective pain relief with reduced side effects unict.it |
| Anticancer Agents | Various Cancers | Amino chalcone derivatives | Novel cancer therapies with improved potency researchgate.netmdpi.com |
| Anti-infectives | Malaria | DXR inhibitors | New antimalarial drugs core.ac.uk |
| Anticonvulsants | Epilepsy | Thiazole (B1198619) derivatives | Novel anticonvulsant agents researchgate.net |
Green Chemistry Approaches in Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, "green chemistry" principles are being applied to the synthesis of this compound and its derivatives. chemmethod.com This approach aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. chemmethod.comsciencenet.cn
Key strategies in the green synthesis of this compound derivatives include:
Use of Safer Solvents: Replacing traditional volatile and often toxic organic solvents with more environmentally benign alternatives like water or supercritical fluids. chemmethod.com
Catalysis: Employing catalysts, including biocatalysts (enzymes), to facilitate reactions with higher atom economy and under milder conditions. sciencenet.cn This reduces the need for stoichiometric reagents and minimizes the generation of byproducts. sciencenet.cn
Alternative Reaction Conditions: Exploring the use of microwave irradiation or other energy-efficient methods to drive reactions, often leading to shorter reaction times and higher yields. chemmethod.com
Advanced Computational Modeling for Mechanism Elucidation
Computational modeling has become an indispensable tool in modern drug discovery and chemical research, and its application to this compound and its derivatives is expanding. frontiersin.org These in silico methods provide valuable insights into the interactions of these molecules with biological targets, helping to elucidate their mechanisms of action and guide the design of new compounds. frontiersin.org
Techniques such as molecular docking and molecular dynamics (MD) simulations are used to:
Predict Binding Affinities: Estimate how strongly a derivative will bind to a specific protein target. researchgate.netgoogle.com
Identify Key Interactions: Visualize and analyze the specific atomic interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding. researchgate.netgoogle.com
Understand Structure-Activity Relationships (SAR): Correlate the structural features of different derivatives with their biological activity, providing a rational basis for designing more potent and selective compounds. google.com
Simulate Reaction Mechanisms: Investigate the step-by-step process of chemical reactions, including those catalyzed by enzymes, to understand how this compound derivatives might be metabolized or how they inhibit their targets. frontiersin.org
For instance, computational studies have been used to model the interaction of glycolipids with immune receptors, providing insights that could be relevant for designing novel immunomodulatory agents derived from this compound. google.com Similarly, homology modeling and MD simulations have been employed to understand the structural requirements for the activation of receptors involved in cellular signaling pathways. google.com The continued development and application of these computational tools are expected to accelerate the discovery and optimization of new this compound-based therapeutics.
Exploration of New Therapeutic and Industrial Applications
While this compound is recognized as a key intermediate in the synthesis of the antiepileptic drug levetiracetam (B1674943), its utility extends to a broader range of potential applications. googleapis.com Ongoing research aims to uncover new therapeutic and industrial uses for this versatile compound and its derivatives.
In the pharmaceutical arena, there is potential for developing this compound derivatives for a variety of conditions beyond epilepsy. For example, its structural motifs are found in compounds being investigated for their antitumor and antimicrobial activities. google.comresearchgate.net The ability to readily modify the this compound backbone allows for the creation of diverse chemical libraries that can be screened for activity against a wide array of biological targets. researchgate.net
Industrially, this compound and its precursors are valuable building blocks in organic synthesis. smolecule.com They can be used to introduce a four-carbon chain with a terminal reactive site, enabling the construction of more complex molecules. There is potential for its use in the development of new agrochemicals, leveraging its structural features to design novel pesticides or herbicides. smolecule.com
Comprehensive Environmental Risk Assessment
As the production and use of this compound and its derivatives increase, a thorough understanding of their environmental fate and potential ecological impact is crucial. A comprehensive environmental risk assessment (ERA) is necessary to ensure their safe and sustainable use. setac.org
An ERA for this compound would involve several key components:
Exposure Assessment: Determining the predicted environmental concentrations (PECs) in various environmental compartments, such as water and soil. roche.comeuropa.eu This involves modeling the release of the compound from manufacturing facilities and its subsequent distribution and degradation in the environment.
Effects Assessment: Evaluating the potential toxicity of the compound to a range of aquatic and terrestrial organisms, including algae, invertebrates, and fish. roche.comeuropa.eu This data is used to determine the predicted no-effect concentration (PNEC), the concentration below which adverse effects are unlikely to occur. roche.com
Risk Characterization: Comparing the PEC with the PNEC. A PEC/PNEC ratio of less than 1 generally indicates that the environmental risk is low. roche.com
Publicly available databases such as ECOTOX and information from regulatory bodies can provide some of the necessary data for such assessments. epa.gov However, specific studies on the biodegradability and ecotoxicity of this compound and its major derivatives will be essential for a complete and accurate ERA. roche.com This proactive approach to environmental stewardship is a critical component of modern chemical development and will be a key focus for future research. setac.org
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
